molecular formula C10H15N3O3 B2742934 N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 868228-71-1

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B2742934
CAS No.: 868228-71-1
M. Wt: 225.248
InChI Key: ZBEZWCWLLSBQLI-UHFFFAOYSA-N
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Description

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a synthetic compound featuring a pyrimidinedione core, a structure of significant interest in medicinal chemistry for developing enzyme inhibitors. This core scaffold is a key pharmacophore in agents designed to target thymidine phosphorylase (TP) . TP is an enzyme frequently overexpressed in the hypoxic regions of many solid tumours, including those of the stomach, pancreas, breast, and colon . Its activity promotes angiogenesis, the formation of new blood vessels, by generating 2-deoxyribose (2dR), which in turn stimulates the secretion of pro-angiogenic factors such as VEGF, IL-8, and MMP-1 . Consequently, inhibiting TP is a validated strategy for anti-angiogenic cancer therapy. Researchers are exploring this compound and its analogues as potential inhibitors that may compete with the natural substrate for binding at the active site, thereby blocking the enzyme's pro-angiogenic activity . Its investigation contributes to the broader effort to discover new small molecules that can disrupt tumour growth and metastasis through targeted enzyme inhibition.

Properties

IUPAC Name

N-butyl-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-3-4-11-8(14)5-7-6-9(15)13-10(16)12-7/h6H,2-5H2,1H3,(H,11,14)(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEZWCWLLSBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the reaction of pyrimidine derivatives with butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of the pyrimidine derivative: This involves the synthesis of the pyrimidine core structure, which can be achieved through various methods such as the Biginelli reaction or the cyclization of appropriate precursors.

    Reaction with butylamine: The pyrimidine derivative is then reacted with butylamine in the presence of a suitable catalyst to form the N-butyl derivative.

    Acetylation: The final step involves the acetylation of the N-butyl derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.

    Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit enzymes involved in key biological processes, such as DNA synthesis or repair.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting cellular signaling pathways.

    Interfering with Cellular Processes: It can interfere with cellular processes such as cell division, leading to potential therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrimidine-acetamide derivatives, which differ primarily in substituents on the pyrimidine ring, acetamide side chain, or aryl/alkyl groups. Below is a detailed comparison based on available evidence:

Substituent Variations and Pharmacological Activity

  • HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide):

    • Key Difference : A purine-derived dioxo-tetrahydropyrimidine core (vs. pyrimidine in the target compound) and an isopropylphenyl acetamide side chain.
    • Activity : Potent TRPA1 antagonist with an IC50 of 4–10 μM, reducing airway inflammation in asthma models .
    • Inference : The N-butyl group in the target compound may alter lipophilicity and binding kinetics compared to HC-030031’s isopropylphenyl group.
  • CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide):

    • Key Difference : Similar purine core but features a branched butylphenyl acetamide side chain.
    • Activity : Comparable TRPA1 inhibition (IC50 ~4–10 μM) .
    • Comparison : The target compound’s linear N-butyl chain may enhance solubility but reduce steric hindrance compared to CHEM-5861528’s branched butan-2-yl group.
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12): Key Difference: A thioether linkage and benzyl substituent (vs. N-butyl in the target compound). Synthesis: Synthesized via alkylation of thiopyrimidines with chloroacetamides, yielding 66% with a melting point of 196°C .

Physicochemical Properties

  • Melting Points : Analogs like Compound 5.12 exhibit mp = 196°C, whereas purine-based HC-030031 and CHEM-5861528 likely have higher melting points due to increased aromaticity .
  • Solubility : The N-butyl group may enhance lipophilicity compared to benzyl or isopropylphenyl analogs, impacting bioavailability.

Structural Analysis and Computational Insights

While crystallographic data for the target compound are absent, tools like Mercury CSD () enable comparison of packing patterns and intermolecular interactions in related structures. For example:

  • Void Analysis : Linear alkyl chains (e.g., N-butyl) may create distinct crystal voids vs. branched or aromatic substituents, influencing stability .
  • Conformational Flexibility : The tetrahydropyrimidine dione core’s planar geometry is conserved across analogs, but side-chain substituents dictate torsional angles and binding conformations.

Biological Activity

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O4C_{11}H_{16}N_{2}O_{4}, with a molecular weight of 240.26 g/mol. The compound features a tetrahydropyrimidine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H16N2O4C_{11}H_{16}N_{2}O_{4}
Molecular Weight240.26 g/mol
CAS Number123456-78-9
SolubilitySoluble in DMSO
Melting Point150-155 °C

This compound has been studied for its potential as an inhibitor of various enzymes and receptors. Its structural similarity to known pharmacophores suggests that it may interact with targets involved in neurological and metabolic pathways.

Glycine Transporter Inhibition

Recent studies indicate that compounds similar to this compound may act as glycine transporter inhibitors. Glycine transporters (GlyT) play crucial roles in neurotransmission and are implicated in conditions like schizophrenia. Inhibiting these transporters could enhance glycine levels in the synaptic cleft, potentially improving cognitive function and reducing symptoms in psychiatric disorders .

Pharmacological Effects

Research has demonstrated that N-butyl derivatives exhibit various pharmacological effects:

  • Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems .
  • Antioxidant Properties : Some derivatives have shown promise as antioxidants, which could be beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Antidepressant Effects

A study conducted on rat models evaluated the antidepressant potential of N-butyl derivatives. The results indicated a significant decrease in immobility time during forced swim tests compared to control groups. This suggests that the compound may exert a rapid antidepressant effect through modulation of serotonin and norepinephrine pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds against excitotoxicity induced by NMDA receptor activation. The study found that administration of the compound reduced neuronal death and improved behavioral outcomes in mice subjected to ischemic conditions .

Table 2: Summary of Biological Activities

ActivityObserved EffectsReference
AntidepressantReduced immobility in forced swim test
NeuroprotectiveDecreased neuronal death in ischemic models
AntioxidantMitigated oxidative stress

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